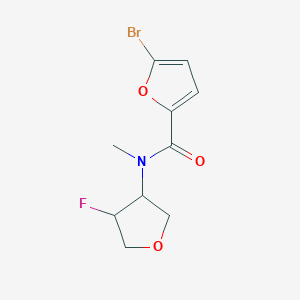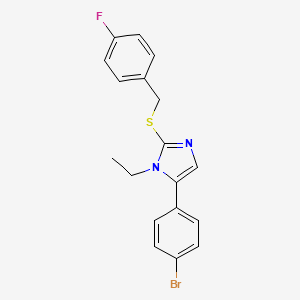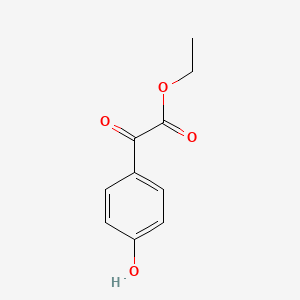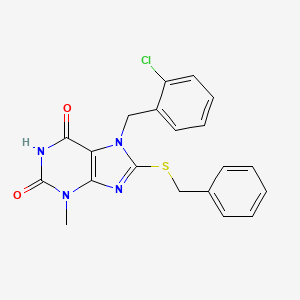![molecular formula C14H14N2O3 B2745381 2-[(4-Methylbenzyl)oxy]-4-nitroaniline CAS No. 930797-51-6](/img/structure/B2745381.png)
2-[(4-Methylbenzyl)oxy]-4-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a similar compound, “4-METHYL-N’-(4-((4-METHYLBENZYL)OXY)BENZYLIDENE)BENZOHYDRAZIDE”, has a molecular weight of 358.444 . Another similar compound, “4-((4-METHYLBENZYL)OXY)-N’-(2-METHYL-3-PHENYL-2-PROPENYLIDENE …”, has a molecular weight of 384.482 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-[(4-methylbenzyl)oxy]benzaldehyde”, include a molecular weight of 226.27 and a solid physical form .Aplicaciones Científicas De Investigación
Novel Organic Material Synthesis
Research aimed at synthesizing novel organic materials often involves derivatives of nitroaniline. For example, a study by Shankar et al. (2021) focused on synthesizing a 2-methyl-4-nitroaniline derivative and analyzing its properties, highlighting the compound's potential in creating materials with non-linear optical properties and thermal stability (Shankar et al., 2021).
Convertible Isocyanides in Chemistry
Convertibility and versatility in reactions are critical for chemical synthesis. A study by Chandgude, Li, and Dömling (2017) reported on 2-nitrobenzyl isocyanide as a universal convertible isocyanide, showcasing its broad applicability in chemistry for synthesizing complex molecules under both acidic and basic conditions (Chandgude et al., 2017).
Photolabile Protecting Groups
The use of nitrobenzyl derivatives as photolabile protecting groups in synthetic organic chemistry has been explored to control the release of active molecules. McCray et al. (1980) discussed the synthesis and photolytic behavior of caged ATP, emphasizing the role of nitrobenzyl derivatives in enabling time-resolved studies of ATP-requiring biological systems (McCray et al., 1980).
Polymers and Material Science
The incorporation of o-nitrobenzyl groups into polymers to allow for property alterations upon irradiation has been a subject of interest. Zhao et al. (2012) provided a perspective on utilizing o-nitrobenzyl groups in polymer chemistry, highlighting their application in creating photodegradable hydrogels and photocleavable bioconjugates (Zhao et al., 2012).
Antimicrobial and Antitubercular Agents
The synthesis and evaluation of nitroaniline derivatives for antimicrobial and antitubercular activities have been explored, as seen in the work by Samadhiya et al. (2014). Their research on thiazolidinone derivatives derived from nitroaniline showcases the potential therapeutic applications of these compounds (Samadhiya et al., 2014).
Propiedades
IUPAC Name |
2-[(4-methylphenyl)methoxy]-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10-2-4-11(5-3-10)9-19-14-8-12(16(17)18)6-7-13(14)15/h2-8H,9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQJWYDTXZTQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(tert-Butoxycarbonyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B2745298.png)
![tert-butyl N-[1-(1,2,4-oxadiazol-5-yl)-2-phenylethyl]carbamate](/img/structure/B2745302.png)

![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2745308.png)

![N-(4-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2745310.png)


![4-(3-(benzo[d][1,3]dioxol-5-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid](/img/structure/B2745314.png)
![N-(4-methylbenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2745315.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2745316.png)
![2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2745319.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2745321.png)